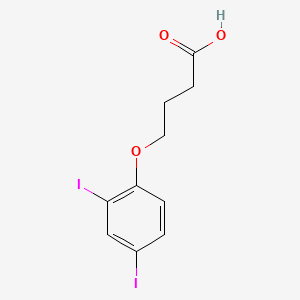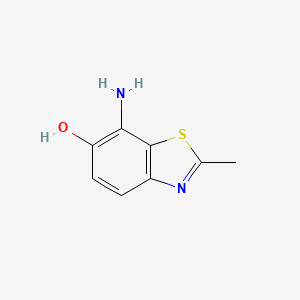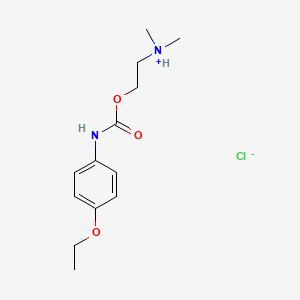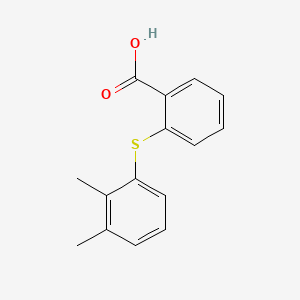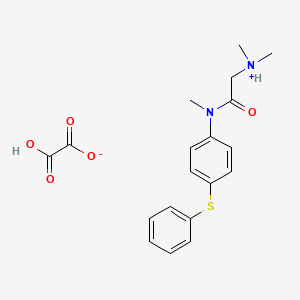![molecular formula C22H18F2NO3- B13770808 1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic compound known for its applications in various scientific fields This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a difluoroethenyl group attached to a cyclopropane ring
Méthodes De Préparation
The synthesis of 1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves several steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis typically starts with the preparation of the cyclopropane ring, which is achieved through a cyclopropanation reaction.
- The phenoxyphenyl group is then introduced through a nucleophilic substitution reaction.
- The cyano group is added via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
- The difluoroethenyl group is incorporated through a fluorination reaction, using reagents such as diethylaminosulfur trifluoride (DAST).
-
Industrial Production Methods
- Industrial production of this compound involves scaling up the laboratory synthesis methods.
- The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
- Purification steps, such as recrystallization and chromatography, are employed to obtain the final product.
Analyse Des Réactions Chimiques
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
-
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
-
Major Products Formed
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate has numerous applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and technologies.
Mécanisme D'action
The mechanism of action of 1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets:
-
Molecular Targets and Pathways
- The compound may interact with enzymes, receptors, or other proteins, affecting their function and activity.
- It may also influence cellular signaling pathways, leading to changes in cellular behavior and responses.
-
Mechanistic Insights
- Detailed studies are required to elucidate the exact mechanism of action, including binding studies, molecular modeling, and biochemical assays.
Comparaison Avec Des Composés Similaires
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can be compared with other similar compounds:
-
Similar Compounds
Esfenvalerate: A synthetic pyrethroid insecticide with a similar phenoxyphenyl group.
Fenvalerate: Another pyrethroid insecticide with structural similarities.
Cyfluthrin: A pyrethroid insecticide with a cyano group and a difluoroethenyl group.
-
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications.
- Its specific structure allows for targeted interactions with molecular targets, making it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C22H18F2NO3- |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
1-[cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19F2NO3/c1-21(2)18(12-19(23)24)22(21,20(26)27)17(13-25)14-7-6-10-16(11-14)28-15-8-4-3-5-9-15/h3-12,17-18H,1-2H3,(H,26,27)/p-1 |
Clé InChI |
UWLAXWJEQLUGCZ-UHFFFAOYSA-M |
SMILES canonique |
CC1(C(C1(C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)[O-])C=C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



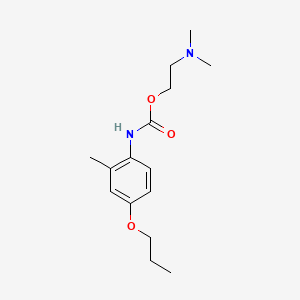
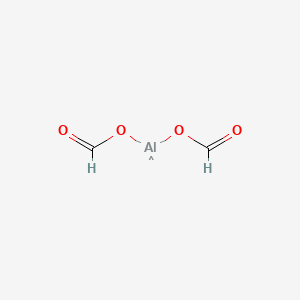
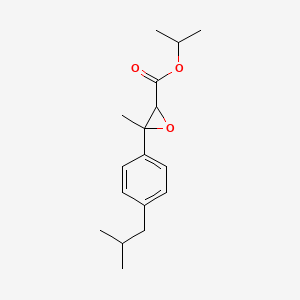
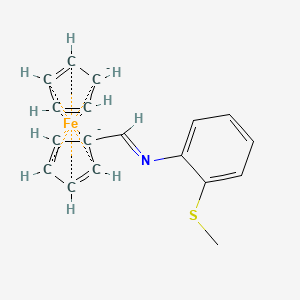
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
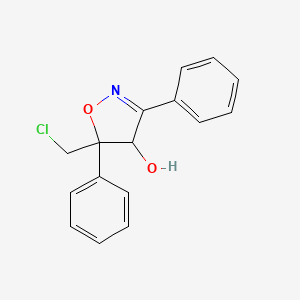

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
